molecular formula C12H6Cl4 B1595031 2,3',4',5'-Tetrachlorobiphenyl CAS No. 70362-48-0

2,3',4',5'-Tetrachlorobiphenyl

Cat. No.: B1595031
CAS No.: 70362-48-0
M. Wt: 292 g/mol
InChI Key: QILUYCYPNYWMIL-UHFFFAOYSA-N
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Description

2,3’,4’,5’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl (PCB) family, which consists of biphenyl molecules with multiple chlorine atoms attached. These compounds are known for their environmental persistence and potential health impacts. 2,3’,4’,5’-Tetrachlorobiphenyl, specifically, is a tetrachlorinated biphenyl with chlorine atoms at the 2, 3’, 4’, and 5’ positions on the biphenyl structure .

Scientific Research Applications

2,3’,4’,5’-Tetrachlorobiphenyl has been extensively studied for its environmental impact and potential health effects. Some of its scientific research applications include:

Safety and Hazards

2,3’,4’,5’-Tetrachlorobiphenyl was found to bioaccumulate and cause harmful health effects . It is recommended to keep away from foodstuffs, beverages and feed . Wash hands before breaks and at the end of work . Store protective clothing separately .

Future Directions

The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase . Using passive samplers to measure the concentration of dissolved PCBs in the porewater combined with knowledge of congener-specific rates for organohalide respirer (s), it will be possible to project the in situ rate and final concentration of PCBs for a specific site after treatment by bioaugmentation .

Biochemical Analysis

Cellular Effects

The cellular effects of 2,3’,4’,5’-Tetrachlorobiphenyl are complex and multifaceted. It has been observed to inhibit the basal and circadian expression of the core circadian component PER1 . This suggests that 2,3’,4’,5’-Tetrachlorobiphenyl may have significant effects on cellular processes regulated by the circadian clock.

Molecular Mechanism

It is known to exert its effects through binding interactions with biomolecules and potential inhibition or activation of enzymes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4’,5’-Tetrachlorobiphenyl have been observed to change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

2,3’,4’,5’-Tetrachlorobiphenyl is involved in various metabolic pathways. It has been observed to undergo substantial metabolism, including dechlorination, hydroxylation, and ring-opening pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4’,5’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl ring .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3’,4’,5’-Tetrachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health concerns associated with PCBs, their production has been largely discontinued in many countries .

Chemical Reactions Analysis

Types of Reactions

2,3’,4’,5’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2,3’,4’,5’-Tetrachlorobiphenyl is similar to other polychlorinated biphenyls in terms of its chemical structure and environmental persistence. its specific chlorine substitution pattern gives it unique properties:

Properties

IUPAC Name

1,2,3-trichloro-5-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILUYCYPNYWMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867919
Record name 2,3',4',5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70362-48-0
Record name PCB 76
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70362-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4',5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4',5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4',5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912BS8P7Q9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,3',4',5-tetrachlorobiphenyl metabolized in living organisms?

A1: Research shows that 2,3',4',5-tetrachlorobiphenyl is primarily metabolized through hydroxylation and methylation reactions. In rats, the dominant fecal metabolites identified were 3- and 4-hydroxy derivatives and 3- and 4-methylthio derivatives []. Interestingly, the ratio of these metabolites varies significantly depending on the degree of chlorination of the biphenyl compound. As the chlorine content increases, the production of hydroxy metabolites increases, while methylthio metabolite formation decreases []. This suggests that the metabolic pathway of polychlorinated biphenyls is influenced by the number and position of chlorine atoms.

Q2: Does the structure of 2,3',4',5-tetrachlorobiphenyl influence its distribution and accumulation in tissues?

A2: Yes, the structure, particularly the position of the methylsulfonyl group on the metabolites, plays a significant role in tissue distribution. Studies show that 3-methylsulfonyl derivatives of highly chlorinated biphenyls, like 2,3',4',5-tetrachlorobiphenyl, exhibit a higher affinity for liver and adipose tissue. Conversely, 4-methylsulfonyl derivatives, regardless of the parent compound's chlorination level, demonstrate preferential retention in lung tissue []. This suggests a structure-dependent interaction with specific tissues, highlighting the complexity of PCB accumulation and potential toxicity.

Q3: Can biological organisms break down 2,3',4',5-tetrachlorobiphenyl, and what factors might influence the degradation process?

A3: Research indicates that certain fungal species, like Ceriporia sp. ZLY-2010, can degrade highly chlorinated biphenyls, including 2,3',4',5-tetrachlorobiphenyl []. This fungal strain showed the capability to degrade 2,2′,4,4′,5,5′-hexachlorobiphenyl, ultimately producing benzoic acid, although the specific intermediate metabolites were not detected in the study []. Further research is necessary to fully understand the degradation mechanism and to explore the potential for bioremediation applications using this fungal strain.

Q4: How effective are current analytical methods for detecting 2,3',4',5-tetrachlorobiphenyl in environmental samples?

A4: Recent advancements in analytical techniques like Full Evaporative Vacuum Extraction (FEVE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offer a quantitative and environmentally friendly approach for detecting a wide range of semivolatile organic compounds, including 2,3',4',5-tetrachlorobiphenyl, in water samples []. This method utilizes a two-stage evaporation process with sorbent pens, ensuring efficient recovery of both lighter and heavier SVOCs. Critically, this method demonstrated the capability to detect 2,3',4',5-tetrachlorobiphenyl in four out of ten tested drinking and surface water samples, highlighting its presence as an environmental contaminant [].

Q5: Can the release of 2,3',4',5-tetrachlorobiphenyl from contaminated sites be mitigated using innovative materials?

A5: Research suggests that incorporating powdered activated carbon into high-density polyethylene (HDPE) geomembranes could significantly reduce the permeation of 2,3',4',5-tetrachlorobiphenyl []. The activated carbon acts as a sorbent, trapping the contaminant within the membrane and effectively decreasing its flux by approximately 60% []. This approach shows promise for improving the containment of contaminated sites and minimizing further environmental release.

Q6: Are there alternative materials that might offer advantages over activated carbon in containing 2,3',4',5-tetrachlorobiphenyl?

A6: Studies exploring alternative materials have shown that incorporating poly(vinyl alcohol) (PVA) alongside activated carbon in HDPE membranes further enhances the containment of 2,3',4',5-tetrachlorobiphenyl []. This composite material achieved a 69% reduction in flux compared to pure HDPE, and importantly, achieved this with significantly less activated carbon []. The enhanced performance is attributed to the improved solute uptake within the hydrophilic PVA layer, suggesting a promising avenue for developing more efficient and cost-effective containment solutions.

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